molecular formula C9H9NO2S B8441547 Ethyl 2-ethynyl-4-methylthiazole-5-carboxylate

Ethyl 2-ethynyl-4-methylthiazole-5-carboxylate

Cat. No.: B8441547
M. Wt: 195.24 g/mol
InChI Key: ISCZUIRLOBVLPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-ethynyl-4-methylthiazole-5-carboxylate is a useful research compound. Its molecular formula is C9H9NO2S and its molecular weight is 195.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H9NO2S

Molecular Weight

195.24 g/mol

IUPAC Name

ethyl 2-ethynyl-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C9H9NO2S/c1-4-7-10-6(3)8(13-7)9(11)12-5-2/h1H,5H2,2-3H3

InChI Key

ISCZUIRLOBVLPH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C#C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of ethyl 2-bromo-4-methylthiazole-5-carboxylate (0.50 g, 2.00 mmol) in anhydrous toluene (5 mL) was added copper(I) iodide (0.008 g, 0.040 mmol), dichlorobis(triphenylphosphine)palladium(II) (0.028 g, 0.040 mmol) and N,N-diisopropylethylamine (0.52 mL, 3.00 mmol). The reaction mixture was degassed and the reaction flask was flashed and filled with nitrogen followed by the addition of trimethylsilylacetylene (0.42 mL, 3.00 mmol). The reaction mixture was heated at 40° C. for 5 hours, cooled to ambient temperature, poured onto a silica gel pad and eluted with hexanes and hexanes/ethyl acetate (10/1). The collections were concentrated in vacuo and the obtained clear oil was dissolved in dichloromethane (5 mL) and treated with 10% aqueous sodium hydroxide (0.5 mL) at ambient temperature for 1 hour. The reaction mixture was diluted with dichloromethane (15 mL), washed with water (7 mL) and brine (7 mL). The organic layer was dried over anhydrous sodium sulfate, filtered and concentrated in vacuo to afford the title compound as a yellowish solid (0.31 g, 77%): 1H NMR (300 MHz, CDCl3) δ 4.24 (q, J=7.1 Hz, 2H), 3.53 (s, 1H), 2.63 (s, 3H), 1.27 (t, J=7.1 Hz, 3H); MS (ES+) m/z 196.2 (M+1).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.52 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
copper(I) iodide
Quantity
0.008 g
Type
catalyst
Reaction Step One
Quantity
0.028 g
Type
catalyst
Reaction Step One
Quantity
0.42 mL
Type
reactant
Reaction Step Two
Yield
77%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.